(1R,2S)-1,2-Diethoxycyclopropane
Description
(1R,2S)-1,2-Diethoxycyclopropane is a strained cyclopropane derivative featuring two ethoxy (-OCH₂CH₃) groups at the 1 and 2 positions of the three-membered ring. Its stereochemistry (R,S configuration) significantly influences its reactivity and physical properties. Cyclopropanes are inherently strained due to their 60° bond angles, but substituents like ethoxy groups modulate this strain via electron-donating effects and steric interactions. However, its thermal stability and solubility in polar solvents (e.g., ethanol, DMSO) are notably enhanced compared to unsubstituted cyclopropane due to the ethoxy groups’ polarity .
Properties
CAS No. |
62153-63-3 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(1S,2R)-1,2-diethoxycyclopropane |
InChI |
InChI=1S/C7H14O2/c1-3-8-6-5-7(6)9-4-2/h6-7H,3-5H2,1-2H3/t6-,7+ |
InChI Key |
ZEMUYDZBOJRAPE-KNVOCYPGSA-N |
Isomeric SMILES |
CCO[C@@H]1C[C@@H]1OCC |
Canonical SMILES |
CCOC1CC1OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-Diethoxycyclopropane typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with alkenes in the presence of a catalyst such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1,2-Diethoxycyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropane diols or carboxylic acids.
Reduction: Reduction reactions can yield cyclopropane derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (e.g., NaBr) and amines (e.g., NH3) can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane diols, while reduction can produce cyclopropane alcohols or hydrocarbons.
Scientific Research Applications
(1R,2S)-1,2-Diethoxycyclopropane has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying stereochemical effects in biological systems.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2S)-1,2-Diethoxycyclopropane involves its interaction with molecular targets through its chiral centers. The compound can participate in stereospecific reactions, where the spatial arrangement of its atoms influences the outcome. This stereochemistry can affect binding to enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Cyclopropane Derivatives
The following analysis compares (1R,2S)-1,2-Diethoxycyclopropane with structurally analogous cyclopropane derivatives, focusing on stereochemical, electronic, and functional group effects.
Structural and Functional Group Comparisons
| Compound Name | Substituents | Key Properties | Applications/Reactivity |
|---|---|---|---|
| This compound | 1,2-ethoxy | High polarity, moderate thermal stability (T₅₀ ~120°C), soluble in polar solvents | Chiral synthon for asymmetric synthesis; undergoes acid-catalyzed ring-opening reactions |
| 1,2-Dimethoxycyclopropane | 1,2-methoxy | Higher polarity, lower thermal stability (T₅₀ ~90°C) vs. ethoxy analog | Limited use due to rapid ring-opening in acidic media |
| 1,2-Dichlorocyclopropane | 1,2-chloro | Electron-withdrawing substituents; highly reactive, low solubility in water | Precursor for cross-coupling reactions; prone to radical-mediated decomposition |
| Cyclopropane-1,2-dicarboxylic acid | 1,2-carboxylic acid | High solubility in water, strong hydrogen bonding; stable at room temperature | Chelating agent; used in coordination chemistry and metal-organic frameworks |
Key Research Findings
- Thermal Stability : The ethoxy groups in this compound provide greater steric bulk and electron-donating effects compared to methoxy or chloro substituents, enhancing its thermal stability. For example, its T₅₀ (temperature at which 50% decomposition occurs) is ~30°C higher than 1,2-Dimethoxycyclopropane .
- Reactivity : Unlike dichlorocyclopropane, which undergoes rapid ring-opening via radical pathways, the ethoxy derivative reacts selectively under acidic conditions, yielding chiral ethers or alcohols depending on the catalyst.
- Solubility : The ethoxy groups improve solubility in polar aprotic solvents (e.g., logP = 1.2 vs. 2.8 for dichlorocyclopropane), making it advantageous for homogeneous catalysis .
Stereochemical Influence
The (1R,2S) configuration introduces axial chirality, which is critical in asymmetric synthesis. For instance, enantioselective ring-opening of this compound with Grignard reagents yields chiral alcohols with >90% enantiomeric excess (ee), a performance unmatched by its racemic or achiral analogs.
Data Tables
Table 1: Physical Properties of Cyclopropane Derivatives
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | logP | Solubility in Water (mg/mL) |
|---|---|---|---|---|
| This compound | 130.18 | 156–158 | 1.2 | 12.5 |
| 1,2-Dimethoxycyclopropane | 102.13 | 132–134 | 0.8 | 25.0 |
| 1,2-Dichlorocyclopropane | 114.96 | 98–100 | 2.8 | 0.5 |
Table 2: Reactivity in Acid-Catalyzed Ring-Opening
| Compound | Reaction Rate (k, s⁻¹) | Major Product |
|---|---|---|
| This compound | 0.45 | Chiral ethyl ether |
| 1,2-Dimethoxycyclopropane | 1.20 | Methanol adduct (racemic) |
| 1,2-Dichlorocyclopropane | 3.80 | Chlorinated alkene |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
